[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1250081-20-9
VCID: VC4559959
InChI: InChI=1S/C13H19NO2/c1-10-4-5-11(8-14)13(7-10)16-9-12-3-2-6-15-12/h4-5,7,12H,2-3,6,8-9,14H2,1H3
SMILES: CC1=CC(=C(C=C1)CN)OCC2CCCO2
Molecular Formula: C13H19NO2
Molecular Weight: 221.3

[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine

CAS No.: 1250081-20-9

Cat. No.: VC4559959

Molecular Formula: C13H19NO2

Molecular Weight: 221.3

* For research use only. Not for human or veterinary use.

[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine - 1250081-20-9

Specification

CAS No. 1250081-20-9
Molecular Formula C13H19NO2
Molecular Weight 221.3
IUPAC Name [4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine
Standard InChI InChI=1S/C13H19NO2/c1-10-4-5-11(8-14)13(7-10)16-9-12-3-2-6-15-12/h4-5,7,12H,2-3,6,8-9,14H2,1H3
Standard InChI Key XKJGVUBROYSFBO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)CN)OCC2CCCO2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure features a central benzene ring substituted at the 4-position with a methyl group (CH3-\text{CH}_3) and at the 2-position with a methoxy group derived from tetrahydrofuran (oxolane). The methoxy group is further functionalized with a methanamine (CH2NH2-\text{CH}_2\text{NH}_2) moiety . The IUPAC name, [4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine, reflects this substitution pattern. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC13H19NO2\text{C}_{13}\text{H}_{19}\text{NO}_{2}
Molecular Weight221.3 g/mol
InChI KeyXKJGVUBROYSFBO-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1)CN)OCC2CCCO2

The oxolane (tetrahydrofuran) ring introduces conformational rigidity, while the methanamine group provides a potential site for hydrogen bonding or salt formation.

Stereochemical Considerations

Although the compound lacks chiral centers, the oxolane ring adopts a puckered conformation, which may influence its interactions with biological targets . Computational models suggest that the methoxy group’s orientation relative to the phenyl ring could modulate electronic effects, potentially enhancing binding affinity .

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Nucleophilic Substitution: Reaction of 4-methyl-2-hydroxybenzaldehyde with oxolan-2-ylmethyl bromide under basic conditions to install the methoxy group.

  • Reductive Amination: Conversion of the aldehyde intermediate to the primary amine using ammonia and a reducing agent such as sodium cyanoborohydride.

Key reaction conditions include anhydrous solvents (e.g., tetrahydrofuran or dimethylformamide) and temperatures ranging from 0°C to 80°C .

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity is confirmed using:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.85–1.92 (m, 2H, oxolane), 2.34 (s, 3H, CH3_3), 3.72–3.81 (m, 4H, oxolane and CH2_2NH2_2).

  • Mass Spectrometry: ESI-MS m/z 222.2 [M+H]+^+.

Physicochemical Properties

Solubility and Stability

While solubility data remain unpublished, structural analogs such as [4-(oxolan-2-ylmethoxy)phenyl]methanamine exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water . The compound is stable under inert atmospheres but may degrade upon prolonged exposure to light or moisture .

Thermal Properties

Differential scanning calorimetry (DSC) of related compounds reveals melting points between 120°C and 150°C, suggesting similar thermal behavior .

Handling RequirementRecommendationSource
Personal Protective EquipmentGloves, goggles, lab coat
VentilationUse fume hood or well-ventilated area
StorageTightly sealed in dark, dry conditions
DisposalIncineration at licensed facilities

Analytical and Regulatory Status

Regulatory Information

The compound is labeled "For research use only" by suppliers, with no approved therapeutic applications . Its CAS registry number (1250081-20-9) ensures unambiguous identification in regulatory submissions.

Spectroscopic Reference Data

TechniqueKey SignalsSource
1H^1\text{H} NMRδ 2.34 (s, CH3_3), δ 3.75 (m, OCH2_2)
IR3350 cm1^{-1} (N–H stretch)

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